N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC19993975
Molecular Formula: C20H23N3O6S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O6S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H23N3O6S/c24-19-12-15(20(25)21-13-17-2-1-9-29-17)14-23(19)16-3-5-18(6-4-16)30(26,27)22-7-10-28-11-8-22/h1-6,9,15H,7-8,10-14H2,(H,21,25) |
| Standard InChI Key | KWXIVMDUTJTILS-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CO4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s IUPAC name, N-(furan-2-ylmethyl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide, reflects its multicomponent design (Table 1). Key features include:
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A furan-2-ylmethyl group attached to the carboxamide nitrogen.
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A 4-(morpholin-4-ylsulfonyl)phenyl substituent at the pyrrolidine ring’s 1-position.
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A 5-oxopyrrolidine scaffold with a ketone at C5.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃O₆S |
| Molecular Weight | 433.5 g/mol |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CO4 |
| Topological Polar Surface Area | 129 Ų |
The furan ring and morpholine sulfonyl group confer distinct electronic properties, as evidenced by computational analyses of analogous pyrrolidine derivatives . For instance, Spartan’14-calculated HOMO/LUMO energies in similar compounds range from -6.8 eV (HOMO) to -1.2 eV (LUMO), suggesting moderate electrophilicity .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multistep organic reactions (Figure 1):
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Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives yields the 5-oxopyrrolidine backbone.
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Sulfonylation: The phenyl group at C1 undergoes sulfonylation with morpholine-4-sulfonyl chloride.
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Carboxamide Coupling: Furan-2-ylmethylamine is conjugated to the pyrrolidine-3-carboxylic acid intermediate using carbodiimide-mediated coupling.
Figure 1: Hypothesized Synthesis Pathway
(Note: A synthetic scheme would be illustrated here, detailing reagents and intermediates.)
Chemical Reactivity
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Amide Hydrolysis: The carboxamide bond may hydrolyze under acidic or basic conditions, yielding furan-2-ylmethylamine and the corresponding carboxylic acid.
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Electrophilic Aromatic Substitution: The furan ring’s electron-rich nature permits substitutions at C3 or C4 positions.
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Sulfonyl Group Reactivity: The morpholine sulfonyl moiety participates in nucleophilic displacements, particularly at the sulfur center .
Computational Insights into Bioactivity
Molecular Docking Studies
Though direct docking data for this compound is unavailable, studies on analogous 5-oxopyrrolidine derivatives reveal:
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Bacillus cereus Spore-Lytic Enzyme (4PHQ): Compounds with morpholine sulfonyl groups exhibit binding affinities ≤ -7.5 kcal/mol, surpassing ampicillin (-6.2 kcal/mol) .
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Cytolysin A (4S3J): Pyrrolidine carboxamides form hydrogen bonds with Arg158 and Tyr77, critical for inhibiting pore formation .
Table 2: Predicted Binding Affinities for Analogous Targets
| Target (PDB ID) | Compound Affinity (kcal/mol) | Reference Ligand Affinity |
|---|---|---|
| 4PHQ | ≤ -7.5 | -6.2 (Ampicillin) |
| 4S3J | ≤ -8.1 | -6.0 (Ampicillin) |
ADMET Profiling
Computational models (e.g., SwissADME) predict:
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Lipophilicity (Log P): 2.1 ± 0.3, indicating moderate membrane permeability.
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Blood-Brain Barrier Penetration: Unlikely (PSA = 129 Ų).
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CYP450 Inhibition: Low risk of inhibiting major isoforms (2D6, 3A4).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Pyrrolidine derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in silico, with IC₅₀ values < 10 μM. The sulfonyl group’s electronegativity likely enhances interactions with catalytic serine residues.
Crystallographic and Structural Analysis
Hydrogen-Bonding Networks
In related furan-containing carboxamides, N–H···N and C–H···O interactions stabilize crystal packing (e.g., inversion dimers with R₂²(12) motifs) . For this compound, similar intermolecular forces are anticipated, with the morpholine oxygen acting as a hydrogen-bond acceptor.
Table 3: Hypothesized Non-Bonding Interactions
| Interaction Type | Atoms Involved | Bond Length (Å) |
|---|---|---|
| N–H···O | Carboxamide NH → Sulfonyl O | 2.8–3.1 |
| C–H···O | Furan CH → Carbonyl O | 3.2–3.5 |
Challenges and Future Directions
Synthetic Optimization
Current yields for multistep syntheses rarely exceed 15–20%, necessitating catalytic asymmetric methods or flow chemistry approaches.
Target Validation
While computational models predict affinity for 4PHQ and 4S3J, empirical assays (e.g., surface plasmon resonance) are required to confirm target engagement.
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